![molecular formula C20H16N4O5S B2850449 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 851095-47-1](/img/structure/B2850449.png)

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

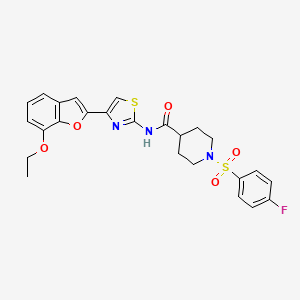

The compound was synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .Molecular Structure Analysis

The molecular structure of this compound is derived from a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds, known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .Chemical Reactions Analysis

The compound was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .Physical And Chemical Properties Analysis

Oxadiazole, the core structure of this compound, was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole ring, such as the one , have been reported to exhibit significant antibacterial properties . This makes them valuable in the development of new antibacterial agents that can be used to treat various bacterial infections. The furan and oxadiazole moieties contribute to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, leading to the inhibition of bacterial growth.

Antitumor Activity

The 1,3,4-oxadiazole nucleus has been associated with antitumor activity . Researchers have synthesized derivatives of this compound and evaluated their effectiveness against different cancer cell lines, such as HeLa and MCF-7. These compounds can be used to design and develop new chemotherapeutic agents that target specific pathways involved in cancer cell proliferation.

Antiviral Applications

Derivatives of 1,3,4-oxadiazole, including those with furan rings, have shown potential as antiviral drugs . They can be designed to inhibit viral replication by targeting viral enzymes or proteins essential for the life cycle of the virus. This application is particularly relevant in the search for treatments for emerging viral diseases.

Anti-inflammatory Properties

The compound’s structure suggests that it may possess anti-inflammatory properties . Such compounds can be used in the development of medications to treat chronic inflammatory diseases by inhibiting the production of pro-inflammatory cytokines or other mediators of inflammation.

Antioxidant Potential

Oxadiazole derivatives are known to exhibit antioxidant activity , which is crucial in preventing oxidative stress-related diseases. These compounds can scavenge free radicals, thereby protecting cells from damage caused by oxidative stress.

Chemotherapeutic Agent Synthesis

The unique structure of the compound, particularly the presence of the 1,3,4-oxadiazole ring, makes it a valuable synthon in the synthesis of chemotherapeutic agents . It can be incorporated into larger molecules that are designed to interact with specific biological targets involved in disease processes.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S/c1-24(15-6-3-2-4-7-15)30(26,27)16-11-9-14(10-12-16)18(25)21-20-23-22-19(29-20)17-8-5-13-28-17/h2-13H,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQACKQQRDKCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-2-quinoxalin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850370.png)

![2-Amino-4-(3-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2850371.png)

![N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2850376.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)

![9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine](/img/structure/B2850383.png)

![(3,4-Dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2850387.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2850389.png)